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4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

Glycoside hydrolase specificity α-Glucosidase profiling Kojibiose metabolism

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside (CAS 147103-31-9), synonymously known as pNP-α-kojibioside or 4-Nitrophenyl α-Kojobioside, is a synthetic disaccharide chromogenic substrate of molecular formula C₁₈H₂₅NO₁₃ (MW 463.39 g/mol). Its structure features two α-D-glucopyranosyl units connected by an α-1,2 glycosidic bond, with a 4-nitrophenyl (pNP) chromophore attached at the reducing end via an α-linkage.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
Cat. No. B7796330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
InChIKeyZGWCYKZKLZNQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside (pNP-α-Kojibioside): A Specialized Chromogenic Substrate for α-1,2-Glucosidase Profiling and Procurement


4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside (CAS 147103-31-9), synonymously known as pNP-α-kojibioside or 4-Nitrophenyl α-Kojobioside, is a synthetic disaccharide chromogenic substrate of molecular formula C₁₈H₂₅NO₁₃ (MW 463.39 g/mol) . Its structure features two α-D-glucopyranosyl units connected by an α-1,2 glycosidic bond, with a 4-nitrophenyl (pNP) chromophore attached at the reducing end via an α-linkage . Upon enzymatic cleavage at the glycosidic bond, it releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm using a molar extinction coefficient (ε) of approximately 18,000 M⁻¹cm⁻¹ under alkaline conditions [1]. The compound serves as a substrate for enzymes that recognize α-1,2-glucosidic linkages, including kojibiose phosphorylase (EC 2.4.1.230) and select α-glucosidases, and is primarily used in glycobiology research to study enzyme specificity, inhibitor screening, and carbohydrate metabolism .

Why 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside Cannot Be Replaced by Standard α-Glucosidase Substrates


The standard α-glucosidase substrate 4-nitrophenyl α-D-glucopyranoside (PNPG1, CAS 3767-28-0) is a monosaccharide that serves as a general substrate for broad-specificity exo-α-glucosidases. However, it cannot substitute for 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside when profiling or assaying enzymes with strict specificity for α-1,2-disaccharide linkages. Experimental evidence has demonstrated that certain bacterial α-1,2-glucosidases (e.g., FjGH65A from Flavobacterium johnsoniae) exhibit zero hydrolytic activity toward p-nitrophenyl α-glucopyranoside, despite robust activity on kojibiose and kojibiosyl-containing oligosaccharides [1]. Similarly, kojibiose phosphorylase (EC 2.4.1.230) is inactive with substrates bearing α-1,4, α-1,6, or β-linkages, requiring the α-1,2 linkage for phosphorolysis [2]. Using PNPG1 in these contexts would yield false-negative results and preclude accurate kinetic characterization. The target compound's α-1,2 linkage thus provides an irreplaceable tool for discriminating between α-glucosidase isoforms and for studying kojibiose-related metabolic pathways.

Quantitative Differentiation Evidence for 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside vs. Comparators


Glycosidic Linkage Specificity: α-1,2 (Kojibiose) vs. α-1,4 (Maltose), α-1,6 (Isomaltose), α-1,3 (Nigerose), and Monosaccharide (PNPG1)

The target compound is the sole commercially available chromogenic substrate with an α-1,2 glucosidic linkage, mimicking the rare disaccharide kojibiose. Comparative substrate specificity data from a purified GH65 α-1,2-glucosidase (FjGH65A) demonstrate that the enzyme hydrolyzes kojibiose (α-1,2) with a kcat/Km of 0.44 s⁻¹·mM⁻¹, while showing absolutely no detectable activity toward the monosaccharide substrate p-nitrophenyl α-D-glucopyranoside (PNPG1) [1]. This establishes that PNPG1 cannot serve as a surrogate for α-1,2-specific enzyme assays. Furthermore, comparative substrate profiling of honeybee α-glucosidase II showed distinct kinetic behavior among disaccharide substrates: relative Vmax values for kojibiose (96.9%), nigerose (α-1,3; 92.2%), and isomaltose (α-1,6; 31.8%), each compared to maltose (α-1,4; 100%), with corresponding Km values of 7.6 mM, 20 mM, and 5.6 mM, respectively [2]. These data highlight that enzymes discriminate between α-linked disaccharides, and procurement of the correct linkage-specific substrate is essential for accurate enzymatic characterization.

Glycoside hydrolase specificity α-Glucosidase profiling Kojibiose metabolism

Detection Sensitivity: pNP Chromophore Quantification vs. Non-Chromogenic Natural Substrates

The target compound carries a 4-nitrophenyl chromophore that upon enzymatic cleavage releases p-nitrophenol, detectable at 405 nm with a well-characterized molar extinction coefficient of approximately 18,000 M⁻¹cm⁻¹ under alkaline conditions (pH ≥ 10) . This enables quantification with a lower limit of detection typically in the low micromolar range using standard microplate readers. By contrast, the natural substrate kojibiose requires coupled enzymatic assays (e.g., glucose oxidase/peroxidase) or HPLC-based detection, which are more time-consuming, less amenable to high-throughput formats, and introduce additional sources of error [1]. The chromogenic advantage is shared with other pNP-substrates, but the target compound uniquely enables direct spectrophotometric measurement of α-1,2-specific hydrolytic activity without interference from α-1,4- or α-1,6-active enzymes that would cleave pNP-maltoside or pNP-isomaltoside.

Enzyme assay sensitivity Colorimetric detection High-throughput screening

Solubility and Formulation Compatibility for Aqueous Enzyme Assays

The target compound exhibits calculated aqueous solubility of 2.1 g/L (approximately 4.5 mM) at 25°C . This is lower than the monosaccharide analog 4-nitrophenyl α-D-glucopyranoside (PNPG1, CAS 3767-28-0), which is freely soluble in water at concentrations exceeding 50 mM . The reduced solubility is a direct consequence of the additional glucosyl unit, which increases molecular weight and hydrogen-bonding capacity. For assay design at substrate concentrations near or above Km (typically 0.5–5 mM for many α-glucosidases), the target compound requires preparation in DMSO or DMF stock solutions with final organic solvent content kept below 5% (v/v) to avoid enzyme inhibition, whereas PNPG1 can be prepared directly in aqueous buffer [1]. This practical distinction necessitates different procurement and handling protocols.

Substrate solubility Assay buffer compatibility Procurement specifications

Kinetic Comparison: Kojibiose vs. Other Disaccharide Substrates in α-Glucosidase II

Kinetic characterization of honeybee α-glucosidase II revealed that the enzyme displays positive kinetic cooperativity (Hill coefficient nH > 1) specifically for kojibiose (nH = 1.15), turanose (nH = 1.34), sucrose (nH = 1.46), and soluble starch (nH = 1.28), but not for maltose, nigerose, or isomaltose [1]. The Km value for kojibiose was determined to be 7.6 mM with a relative Vmax of 96.9% compared to maltose (set to 100%). This sigmoidal kinetic behavior is a hallmark of allosteric regulation and is not observable with non-cooperative substrates such as maltose (Km 5.4 mM, Michaelis-Menten kinetics) or isomaltose (Km 5.6 mM, Michaelis-Menten kinetics) [1]. The target compound, as the pNP-derivatized analog of kojibiose, enables direct spectrophotometric monitoring of this cooperative behavior, which is diagnostically valuable for distinguishing α-glucosidase isoforms (e.g., α-glucosidase II vs. I) and for studying oligomeric enzyme regulation.

Enzyme kinetics Substrate profiling Cooperative kinetics

Commercial Availability and Purity Specifications Across Vendors

The target compound is available from multiple vendors with varying purity grades and packaging sizes. Santa Cruz Biotechnology offers the compound at >97% purity (HPLC) in 1 mg and 5 mg quantities . Biosynth lists pNP-α-kojibioside at >95% purity as part of their chromogenic substrate portfolio . Toronto Research Chemicals (TRC) provides the compound under catalog number N503665 . By comparison, the widely used PNPG1 (CAS 3767-28-0) is available from Sigma-Aldrich at ≥99% purity in bulk quantities (1–100 g) at a significantly lower unit cost . The price differential (approximately 5- to 20-fold higher per mg for the target disaccharide vs. PNPG1) reflects the multistep synthesis required for the disaccharide with stereospecific α-1,2 linkage formation, in contrast to the single-step glycosylation for the monosaccharide analog. Procurement specialists should note that purity specifications of ≥95% (HPLC) are typical for the target compound, with any batch exhibiting <95% purity potentially containing regioisomeric disaccharide contaminants (α-1,3 or α-1,6 linkage isomers) that could confound enzyme specificity assays.

Procurement specifications Vendor comparison Purity requirements

Recommended Application Scenarios for Procuring 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside


Profiling and Classification of α-Glucosidase Isoforms Based on Linkage Specificity

When characterizing novel α-glucosidases from microbial or eukaryotic sources, a panel of pNP-disaccharide substrates with different linkages (α-1,2; α-1,3; α-1,4; α-1,6) is essential for unambiguous assignment of substrate specificity. The target compound, as the sole α-1,2-linked chromogenic substrate, fills a critical gap in this panel. As demonstrated with the GH65 α-1,2-glucosidase FjGH65A, which shows zero activity on pNP-α-glucopyranoside but robust hydrolysis of kojibiose [1], inclusion of this substrate prevents misclassification of α-1,2-specific enzymes as 'inactive' when screened with standard monosaccharide substrates. The chromogenic readout (A₄₀₅) enables direct comparison of specific activity across the substrate panel under identical assay conditions [2].

High-Throughput Screening of α-1,2-Glucosidase Inhibitors for Diabetes Drug Discovery

Kojibiose metabolism is implicated in bacterial α-diglucoside utilization pathways and has been proposed as a target for modulating gut microbiome carbohydrate processing [1]. The target compound enables miniaturized, 384-well format screening of chemical libraries against α-1,2-glucosidases, with direct absorbance readout eliminating the need for secondary detection reagents. The kinetic distinction between α-1,2 substrates (cooperative kinetics, nH = 1.15) and α-1,4 substrates (Michaelis-Menten) must be accounted for in inhibitor mechanism-of-action studies [2]. Using the wrong substrate (e.g., PNPG1 or pNP-maltoside) would not only miss α-1,2-specific inhibitors but could also yield misleading IC₅₀ values due to different kinetic mechanisms.

Functional Characterization of Kojibiose Phosphorylase (EC 2.4.1.230) and Related GH65 Enzymes

Kojibiose phosphorylase catalyzes the reversible phosphorolysis of α-1,2-linked disaccharides and is used in enzymatic synthesis of rare sugars. The enzyme is inactive on substrates with non-α-1,2 linkages, including sophorose (β-1,2), laminaribiose (β-1,3), and maltose (α-1,4). The target compound serves as a chromogenic substrate analog for this enzyme class, enabling spectrophotometric monitoring of both hydrolytic (if applicable) and transglycosylation activities in continuous assay formats [1]. The synthetic utility of kojibiose phosphorylase in producing kojioligosaccharides necessitates accurate kinetic characterization, which is facilitated by the pNP chromophore [2].

Quality Control Lot Release Testing for Disaccharide-Specific Enzyme Reagents

For manufacturers producing recombinant α-glucosidases or glycoside hydrolase kits, the target compound provides a linkage-specific activity verification standard. Batch-to-batch consistency in specific activity (U/mg protein) can be validated using a fixed substrate concentration (e.g., 2 mM, approximately 0.5× Km) and standardized detection at 405 nm using the established extinction coefficient of 18,000 M⁻¹cm⁻¹ for p-nitrophenol [1]. This is particularly important for enzymes used in diagnostic kits where substrate specificity is a critical quality attribute [2].

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